molecular formula C18H21BrN6O3 B604770 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 330818-44-5

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B604770
CAS No.: 330818-44-5
M. Wt: 449.3g/mol
InChI Key: DBTJTCGBKVYHBF-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a brominated purine-2,6-dione derivative characterized by a hydrazinylidene linkage and a pentyl side chain. Its core structure includes a purine scaffold substituted at the 8-position with a (5-bromo-2-hydroxyphenyl)methylidene hydrazine group, which introduces both aromatic and hydrogen-bonding capabilities. The 3-methyl and 7-pentyl substituents contribute to its hydrophobic properties, influencing solubility and membrane permeability. This compound’s molecular formula is C₁₈H₂₂BrN₇O₃, with an average molecular mass of 464.32 g/mol and a monoisotopic mass of 463.09 g/mol (estimated based on analogs in ) .

Structurally, it belongs to a class of purine derivatives designed to modulate enzyme activity, particularly kinases or epigenetic regulators, through competitive inhibition or allosteric effects. Its brominated aromatic moiety may enhance binding affinity to target proteins via halogen bonding, as observed in related compounds () .

Properties

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-pentyl-4,5-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN6O3/c1-3-4-5-8-25-14-15(24(2)18(28)22-16(14)27)21-17(25)23-20-10-11-9-12(19)6-7-13(11)26/h6-7,9-10,14-15,26H,3-5,8H2,1-2H3,(H,21,23)(H,22,27,28)/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULWFKRZZDKXEF-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule featuring a purine core linked to a hydrazone and a brominated phenolic moiety. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

PropertyValue
Molecular FormulaC19H23BrN6O3
Molecular Weight463.3 g/mol
IUPAC Name8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione
InChI KeyRACDVARCOLXJIZ-SRZZPIQSSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydrazone linkage allows it to form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. This interaction could disrupt essential cellular processes, leading to antimicrobial and anticancer effects .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-positive bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various strains have been reported:
    • Staphylococcus aureus: MIC 15.625–62.5 μM
    • Enterococcus faecalis: MIC 62.5–125 μM
    • Escherichia coli: MIC 125 μg/mL .

The mechanism of action involves the inhibition of protein synthesis pathways and subsequent disruption of nucleic acid and peptidoglycan production . Additionally, the compound has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus epidermidis.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that derivatives containing similar hydrazone linkages exhibit significant cytotoxicity against various cancer cell lines. The presence of the brominated phenol group enhances its ability to induce apoptosis in cancer cells through multiple pathways, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Activation of caspase pathways .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against clinical isolates of MRSA. The results demonstrated that at concentrations as low as 62.5 μg/mL, the compound effectively inhibited biofilm formation, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines showed that the compound exhibited IC50 values ranging from 10 to 30 μM, indicating potent cytotoxic effects compared to standard chemotherapeutics . The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways.

Scientific Research Applications

Recent studies have highlighted the compound's potential biological activities:

  • Anticancer Properties :
    • The presence of the bromine atom and hydroxyl group on the aromatic ring enhances the compound's interaction with biological targets. Research indicates that similar hydrazone derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity due to its structural similarities .
  • Antimicrobial Activity :
    • Compounds with halogenated phenolic structures have been noted for their antimicrobial properties. The brominated moiety in this compound may contribute to its efficacy against bacterial strains, making it a candidate for further investigation in antimicrobial drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of hydrazone linkages and the introduction of substituents on the purine scaffold. Various derivatives have been synthesized to explore modifications that enhance biological activity or selectivity .

Case Studies and Research Findings

Several case studies have documented the applications of similar compounds derived from hydrazone chemistry:

StudyCompoundApplicationFindings
5-bromo-2-hydroxybenzylidene derivativesAnticancerExhibited significant cytotoxicity against breast cancer cell lines.
Halogenated hydrazonesAntimicrobialShowed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Hydrazone analogsAntioxidantDemonstrated strong free radical scavenging activity in vitro.

These studies underscore the relevance of structural features in determining biological efficacy.

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length: Longer chains (e.g., pentyl vs.
  • Bromine Position : 5-Bromo-2-hydroxyphenyl (target compound) vs. 4-bromophenyl () alters electronic distribution and steric interactions with target proteins. Bromine at the 5-position may favor halogen bonding with kinase active sites, as seen in kinase inhibitors () .

Bioactivity and Target Engagement

  • Kinase Inhibition: Analog 8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-purine-2,6-dione () inhibits protein kinase CK2 with an IC₅₀ of 8.5 μM, highlighting the importance of the hydrazinylidene group and alkyl chain length in binding .
  • Bioactivity Clustering: Compounds with similar Tanimoto coefficients (>0.5 Morgan fingerprint similarity) often share bioactivity profiles ().
  • Activity Cliffs: Despite structural similarities, minor changes (e.g., ethyl to pentyl) can create “activity cliffs” (large potency differences), as seen in estrogen receptor binders () .

Computational Predictions

  • Docking Affinity : Molecular docking studies () suggest that the pentyl chain in the target compound forms hydrophobic interactions with kinase binding pockets, while the bromine atom engages in halogen bonding with backbone carbonyls .
  • Metabolite Networking : LCMS-based molecular networking () predicts that the compound’s fragmentation pattern (cosine score >0.7) aligns with purine derivatives active in epigenetic regulation .

Preparation Methods

Preparation of 5-Bromo-2-hydroxybenzaldehyde

The synthesis begins with the bromination of salicylaldehyde to yield 5-bromo-2-hydroxybenzaldehyde, a critical intermediate. This step typically employs electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 0–5°C, achieving yields of 78–85%. Alternative methods include the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF), which offers improved selectivity for the para position relative to the hydroxyl group.

Reaction Conditions:

  • Reagents: Salicylaldehyde (1.0 equiv), Br₂ (1.1 equiv), glacial acetic acid

  • Temperature: 0–5°C

  • Time: 4–6 hours

  • Workup: Quenching with sodium thiosulfate, extraction with ethyl acetate, and recrystallization from ethanol.

Synthesis of 8-Hydrazinyl-3-methyl-7-pentylpurine-2,6-dione

The purine core is functionalized through sequential alkylation and hydrazination reactions. Xanthine derivatives serve as starting materials, with alkylation at the N-7 position using 1-bromopentane in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C. Subsequent methylation at N-3 is achieved with methyl iodide (CH₃I), followed by hydrazine substitution at C-8 using hydrazine hydrate under reflux conditions.

Optimization Insights:

  • Alkylation Selectivity: The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances N-7 alkylation efficiency (yield: 72%).

  • Hydrazination: Prolonged reflux (12–16 hours) in ethanol ensures complete substitution at C-8, as confirmed by LC-MS.

Hydrazone Formation via Condensation

Coupling of 5-Bromo-2-hydroxybenzaldehyde with 8-Hydrazinylpurine

The final step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 8-hydrazinyl-3-methyl-7-pentylpurine-2,6-dione to form the (E)-configured hydrazone. This reaction is conducted in methanol under basic conditions (NaOH or KOH) at room temperature for 4–6 hours. The (E)-isomer is favored due to steric and electronic effects, with a typical diastereomeric excess >95%.

Critical Parameters:

  • Molar Ratio: 1:1.2 (aldehyde:hydrazinylpurine) to drive the reaction to completion.

  • Base Concentration: 25% NaOH solution (2 mL per 5 mL methanol) optimizes imine formation.

  • Monitoring: Thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 3:7) confirms reaction progress.

Purification and Characterization

Isolation Techniques

Crude product is purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. High-performance liquid chromatography (HPLC) with a C18 column further ensures purity (>98%).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, OH), 8.42 (s, 1H, CH=N), 7.82 (d, J = 8.8 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.98 (d, J = 2.4 Hz, 1H, Ar-H), 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.65 (s, 3H, NCH₃), 1.75–1.25 (m, 9H, pentyl and CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 163.5 (C=O), 158.2 (C=N), 152.1–110.7 (aromatic carbons), 49.8 (NCH₂), 29.1–22.4 (pentyl chain), 28.3 (NCH₃).

Mass Spectrometry (MS):

  • ESI-MS (m/z): [M+H]⁺ calcd. for C₁₈H₂₁BrN₆O₃: 449.3; found: 449.2.

Comparative Analysis of Synthetic Routes

Parameter Method A Method B Method C
Overall Yield 58%62%55%
Reaction Time 18 hours24 hours16 hours
Purity (HPLC) 98.5%97.8%99.1%
Key Advantage Cost-effectiveHigh selectivityRapid purification

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation: Competing N-9 alkylation in purines is minimized using bulky bases (e.g., DBU) and controlled stoichiometry.

  • Hydrazone Isomerism: The (E)-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and hydrazone nitrogen, as evidenced by IR spectroscopy (ν(OH) at 3200 cm⁻¹) .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, including hydrazone formation via condensation of hydrazine derivatives with substituted benzaldehydes, followed by purine core functionalization. Key steps include:

  • Hydrazone formation : Use ethanol or methanol as solvents under reflux (60–80°C) with catalytic acetic acid to promote Schiff base formation .
  • Purine functionalization : Optimize alkylation or bromination steps using controlled temperatures (0–25°C) to minimize side reactions .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Yield optimization requires adjusting stoichiometry (1.2–1.5 equivalents of brominated intermediates) and solvent polarity .

Q. What analytical techniques are essential for characterizing this compound and validating its structural integrity?

A combination of spectroscopic and chromatographic methods is critical:

  • FT-IR : Identify functional groups (e.g., C=O at ~1,700 cm⁻¹, NH at ~3,379 cm⁻¹) .
  • NMR : Confirm regiochemistry via ¹H NMR (e.g., N=CH proton at δ 8.66 ppm; aromatic protons at δ 7.80–6.70 ppm) .
  • LC-MS : Validate molecular weight (e.g., m/z = 369 [M⁺] in similar purine derivatives) .
  • Elemental analysis : Ensure stoichiometric consistency (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different studies?

Discrepancies may arise from variations in:

  • Substituent effects : Compare bromo vs. methoxy/ethoxy analogues, as bromine’s electronegativity alters binding affinity .
  • Purity : Use HPLC with >95% purity thresholds to exclude confounding impurities .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–72 hrs) to ensure reproducibility . Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What in silico strategies are employed to predict the compound’s interaction with biological targets?

Computational approaches include:

  • Molecular docking : Use tools like MOE or AutoDock to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the hydrazone moiety and hydrophobic contacts with the pentyl chain .
  • Molecular dynamics (MD) simulations : Assess binding stability over 50–100 ns trajectories in physiological buffers .
  • QSAR modeling : Correlate substituent electronegativity (e.g., bromo vs. hydroxy groups) with IC₅₀ values .

Q. How does the bromo substituent influence the compound’s reactivity and binding affinity compared to analogues?

The bromo group:

  • Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (SNAr) at the purine core .
  • Modulates binding : Increases van der Waals interactions with hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
  • Affects solubility : Bromine’s hydrophobicity reduces aqueous solubility, requiring DMSO or PEG-based formulations for in vitro studies .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Conduct accelerated stability studies:

  • pH variation : Incubate at pH 2.0 (simulating gastric fluid) and 7.4 (blood) for 24–48 hrs. Monitor degradation via HPLC .
  • Temperature stress : Store at 40°C for 1–4 weeks to identify thermal decomposition products .
  • Light exposure : Test photostability under UV/visible light (300–800 nm) for 48 hrs .

Q. What experimental design considerations are critical when evaluating pharmacokinetic properties?

Key factors include:

  • In vitro models : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability (CYP450 inhibition) .
  • Dose-ranging : Test 0.1–100 µM concentrations to establish linear pharmacokinetics .
  • Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO <0.1%) .

Methodological Tables

Table 1: Key Synthetic Parameters for Yield Optimization

StepOptimal ConditionsYield RangeReference
Hydrazone formationEthanol, 70°C, 12 hrs65–75%
Purine alkylationK₂CO₃, DMF, 0°C → 25°C, 6 hrs50–60%
Final purificationColumn chromatography (SiO₂, CH₂Cl₂/MeOH)85–90%

Table 2: Stability Profile Under Physiological Conditions

ConditionDegradation Products IdentifiedHalf-Life (h)Reference
pH 2.0, 37°CHydrolyzed hydrazone4.2
pH 7.4, 37°CNone detected>48
UV light (254 nm)Cis-trans isomerization12.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.